molecular formula C10H10O2 B1631519 (2-ethenylphenyl) acetate CAS No. 63600-35-1

(2-ethenylphenyl) acetate

Cat. No.: B1631519
CAS No.: 63600-35-1
M. Wt: 162.18 g/mol
InChI Key: WRPYDXWBHXAKPT-UHFFFAOYSA-N
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Description

(2-ethenylphenyl) acetate, also known as 2-Vinylphenyl Acetate, is an organic compound with the chemical formula C10H10O2. It is a colorless to light orange liquid with a sweet, floral odor. This compound is commonly used in the production of fragrances, flavors, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-ethenylphenyl) acetate can be synthesized through the esterification of 2-vinylphenol with acetic acid. This reaction typically requires a mineral acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is reversible and produces water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: (2-ethenylphenyl) acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 2-vinylphenol and acetic acid.

    Polymerization: The vinyl group in the compound can participate in polymerization reactions, forming polymers with various applications.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Polymerization: Radical initiators or catalysts under controlled temperature and pressure.

Major Products Formed:

    Hydrolysis: 2-vinylphenol and acetic acid.

    Polymerization: Polymers with varying properties depending on the reaction conditions.

Scientific Research Applications

(2-ethenylphenyl) acetate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymer synthesis and as an intermediate in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

    Industry: Utilized in the production of fragrances, flavors, and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2-ethenylphenyl) acetate primarily involves its ability to undergo polymerization and hydrolysis. The vinyl group allows it to form polymers, while the ester linkage can be hydrolyzed under acidic or basic conditions. These reactions enable its use in various applications, from polymer synthesis to drug delivery .

Comparison with Similar Compounds

    2-Vinylphenol: The precursor to (2-ethenylphenyl) acetate, with similar reactivity but lacking the ester functionality.

    Vinyl Acetate: Another vinyl ester, used extensively in polymer production but with different physical and chemical properties.

Uniqueness: this compound is unique due to its combination of a vinyl group and an ester linkage, allowing it to participate in both polymerization and hydrolysis reactions. This dual functionality makes it versatile for various applications in research and industry .

Properties

IUPAC Name

(2-ethenylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPYDXWBHXAKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436616
Record name Acetic Acid 2-Vinylphenyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63600-35-1
Record name Acetic Acid 2-Vinylphenyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Vinylphenyl Acetate (stabilized with Phenothiazine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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